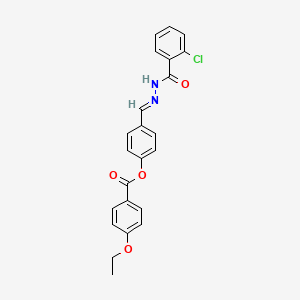![molecular formula C17H11N5O4S2 B12014459 2-(Benzo[d]thiazol-2-ylthio)-N'-(5-nitro-2-oxoindolin-3-ylidene)acetohydrazide CAS No. 485379-78-0](/img/structure/B12014459.png)
2-(Benzo[d]thiazol-2-ylthio)-N'-(5-nitro-2-oxoindolin-3-ylidene)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(ベンゾ[d]チアゾール-2-イルチオ)-N'-(5-ニトロ-2-オキソインドリン-3-イリデン)アセトヒドラジドは、様々な科学分野における潜在的な用途により注目を集めている複雑な有機化合物です。この化合物は、チオエーテルとヒドラゾン結合を介してベンゾ[d]チアゾール部分とニトロインドリノン構造が結合したものであり、多様な化学的性質を持つユニークな分子です。
準備方法
合成経路と反応条件
2-(ベンゾ[d]チアゾール-2-イルチオ)-N'-(5-ニトロ-2-オキソインドリン-3-イリデン)アセトヒドラジドの合成は、通常、複数のステップを伴います。
ベンゾ[d]チアゾール誘導体の形成: 最初のステップは、ベンゾ[d]チアゾール誘導体の合成です。これは、2-アミノチオフェノールと適切なアルデヒドを酸性条件下で反応させて、ベンゾ[d]チアゾール環を形成することによって達成できます。
チオエーテル形成: 次に、ベンゾ[d]チアゾール誘導体をハロゲン化酢酸誘導体と反応させて、チオエーテル結合を形成します。
ヒドラゾン形成: 最後のステップは、適切な触媒の存在下、還流条件下で、チオエーテル誘導体と5-ニトロ-2-オキソインドリン-3-カルボヒドラジドを縮合させて、ヒドラゾン結合を形成することです。
工業生産方法
この化合物の工業生産は、高収率と高純度を確保するために、上記の合成経路の最適化を伴う可能性があります。これには、反応条件をより良く制御するための連続フローリアクターの使用、再結晶やクロマトグラフィーなどの高度な精製技術の使用が含まれる可能性があります。
化学反応の分析
反応の種類
酸化: この化合物は、特にチオエーテル結合で酸化反応を受け、スルホキシドまたはスルホンを形成します。
還元: 化合物中のニトロ基は、触媒存在下で水素ガスなどの還元剤を用いて適切な条件下でアミン基に還元できます。
置換: この化合物は、特にベンゾ[d]チアゾール環で求核置換反応に参加し、求電子置換反応が起こる可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素とm-クロロ過安息香酸が含まれます。
還元: 水素ガスとパラジウム担持炭素 (Pd/C) や水素化ホウ素ナトリウムなどの還元剤を使用できます。
置換: ハロゲンやニトロ基などの求電子試薬は、適切なハロゲン化剤やニトロ化剤を使用して導入できます。
主な生成物
酸化: スルホキシドとスルホン。
還元: アミノ誘導体。
置換: ハロゲン化またはニトロ化ベンゾ[d]チアゾール誘導体。
科学研究における用途
化学
化学では、この化合物は、より複雑な分子の合成におけるビルディングブロックとしての可能性について研究されています。そのユニークな構造により、さまざまな修飾が可能となり、有機合成における汎用性の高い中間体となります。
生物学
生物学研究では、2-(ベンゾ[d]チアゾール-2-イルチオ)-N'-(5-ニトロ-2-オキソインドリン-3-イリデン)アセトヒドラジドは、酵素阻害剤としての可能性について調査されてきました。特定の酵素と相互作用する能力により、特に酵素調節が重要な疾患を標的にする創薬のための候補となります。
医学
この化合物の潜在的な医薬用途には、抗菌剤としての使用が含まれます。研究によると、この化合物の誘導体は、顕著な抗菌活性と抗真菌活性を示し、新しい抗生物質の開発のための有望な候補となっています。
産業
産業部門では、この化合物は、熱安定性または電子特性が向上したポリマーなど、特定の特性を持つ新しい材料の開発に使用できます。
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, 2-(Benzo[d]thiazol-2-ylthio)-N’-(5-nitro-2-oxoindolin-3-ylidene)acetohydrazide has been investigated for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development, particularly in targeting diseases where enzyme regulation is crucial.
Medicine
The compound’s potential medicinal applications include its use as an antimicrobial agent. Studies have shown that derivatives of this compound exhibit significant antibacterial and antifungal activities, making it a promising candidate for the development of new antibiotics.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or electronic properties.
作用機序
2-(ベンゾ[d]チアゾール-2-イルチオ)-N'-(5-ニトロ-2-オキソインドリン-3-イリデン)アセトヒドラジドがその効果を発揮するメカニズムは、酵素などの分子標的との相互作用を伴います。この化合物は、酵素の活性部位に結合し、その活性を阻害することができます。この阻害は、化合物が酵素の天然基質と競合する競合阻害など、さまざまな経路を介して起こる可能性があります。
類似化合物の比較
類似化合物
2-(ベンゾ[d]チアゾール-2-イルチオ)アセトアミド誘導体: これらの化合物は、ベンゾ[d]チアゾール部分を共有し、類似の化学的性質を示します。
ニトロインドリノン誘導体: ニトロインドリノン構造を持つ化合物は、比較可能な生物活性を示します。
独自性
2-(ベンゾ[d]チアゾール-2-イルチオ)-N'-(5-ニトロ-2-オキソインドリン-3-イリデン)アセトヒドラジドを際立たせているのは、幅広い化学反応に参加し、多様な生物活性を発揮することを可能にする組み合わせられた構造的特徴です。これは、個々の成分または類似の誘導体と比較して、より汎用性の高い化合物となっています。
類似化合物との比較
Similar Compounds
2-(Benzo[d]thiazol-2-ylthio)acetamido derivatives: These compounds share the benzo[d]thiazole moiety and exhibit similar chemical properties.
Nitroindolinone derivatives: Compounds with the nitroindolinone structure also show comparable biological activities.
Uniqueness
What sets 2-(Benzo[d]thiazol-2-ylthio)-N’-(5-nitro-2-oxoindolin-3-ylidene)acetohydrazide apart is its combined structural features, which allow it to participate in a wider range of chemical reactions and exhibit diverse biological activities. This makes it a more versatile compound compared to its individual components or similar derivatives.
特性
CAS番号 |
485379-78-0 |
|---|---|
分子式 |
C17H11N5O4S2 |
分子量 |
413.4 g/mol |
IUPAC名 |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]acetamide |
InChI |
InChI=1S/C17H11N5O4S2/c23-14(8-27-17-19-12-3-1-2-4-13(12)28-17)20-21-15-10-7-9(22(25)26)5-6-11(10)18-16(15)24/h1-7,18,24H,8H2 |
InChIキー |
AJLPJIPVAIEWIX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)N=NC3=C(NC4=C3C=C(C=C4)[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5Z)-5-(4-butoxy-3-ethoxybenzylidene)-2-(3-pyridinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12014376.png)




![5-(benzenesulfonyl)-6-imino-11-methyl-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B12014399.png)
![2-({4-[(5E)-4-Oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]butanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12014406.png)
![ethyl (2Z)-2-(3,4-dimethoxybenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12014407.png)
![(4E)-4-[(4-butoxy-3-methylphenyl)(hydroxy)methylidene]-5-(3-ethoxy-4-hydroxyphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B12014410.png)

![N-(2-chlorophenyl)-2-[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12014428.png)
![2-{[4-(4-Bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-1-(4-methylphenyl)ethanone](/img/structure/B12014429.png)


